molecular formula C19H21F2N3O3S B4662450 4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide

4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide

Cat. No.: B4662450
M. Wt: 409.5 g/mol
InChI Key: FSGKSLJNWHEQIV-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide is a complex organic compound that features a piperazine ring substituted with fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide typically involves multiple steps. One common route includes the reaction of 4-fluorophenylpiperazine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide is unique due to its combination of a piperazine ring, fluorophenyl groups, and a sulfonamide linkage. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c1-22(28(26,27)16-8-6-15(20)7-9-16)14-19(25)24-12-10-23(11-13-24)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGKSLJNWHEQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide
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4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide
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4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide
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4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide
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4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide
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4-fluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide

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